Neogambogic acid

概要

説明

ネオガンボージ酸は、ガンボージ酸としても知られており、ガルシニア属、特にガルシニア・ハンブリー(Garcinia hanburyi)の樹脂に見られる天然化合物です。この化合物は、その強力な抗癌作用により大きな注目を集めています。 ネオガンボージ酸はポリプレニル化キサントンであり、抗炎症作用、抗菌作用、抗癌作用など、さまざまな生物活性で知られる化合物群です .

2. 製法

合成ルートと反応条件: ネオガンボージ酸の合成は、ガルシニア属からの樹脂の抽出から始まり、いくつかの段階を踏みます。次に、樹脂はさまざまな精製プロセスにかけられ、ネオガンボージ酸が分離されます。 合成ルートでは通常、有機溶媒とクロマトグラフィー技術を用いて高純度を実現します .

工業生産方法: ネオガンボージ酸の工業生産は、まだ初期段階にあります。バイオテクノロジー技術、例えば生合成改変などの進歩により、ネオガンボージ酸の収量と純度を高めることが期待されています。 これらの方法は、遺伝子組み換え微生物を用いて、大量の化合物を生産するものです .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of neo-gambogic acid involves several steps, starting from the extraction of the resin from Garcinia species. The resin is then subjected to various purification processes to isolate neo-gambogic acid. The synthetic route typically involves the use of organic solvents and chromatographic techniques to achieve high purity .

Industrial Production Methods: Industrial production of neo-gambogic acid is still in its nascent stages. advancements in biotechnological methods, such as biosynthetic modification, are being explored to enhance the yield and purity of neo-gambogic acid. These methods involve the use of genetically modified microorganisms to produce the compound in large quantities .

化学反応の分析

反応の種類: ネオガンボージ酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物を修飾して生物活性を高め、毒性を軽減するために重要です .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主な生成物には、ネオガンボージ酸のさまざまな誘導体があり、抗癌作用の強化と副作用の軽減について研究されています .

科学的研究の応用

Anticancer Properties

Neogambogic acid has been extensively studied for its potential as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms.

Mechanisms of Action:

- Induction of Apoptosis: this compound promotes apoptosis in cancer cells by activating the Fas/FasL pathway and increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This was demonstrated in human breast cancer MCF-7 cells, where treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic cell populations .

- Cell Cycle Arrest: this compound induces G0/G1 phase arrest, thereby inhibiting cell cycle progression. This effect was observed in multiple cancer cell lines, including Ehrlich ascites carcinoma and Lewis lung carcinoma models .

Case Study: MCF-7 Cells

- Experimental Design: MCF-7 cells were treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell proliferation and an increase in apoptotic markers.

- Results Summary:

Cardioprotective Effects

Recent studies have highlighted the cardioprotective effects of this compound, particularly in models of sepsis-induced myocardial injury.

Mechanisms of Action:

- Reduction of Cardiac Apoptosis: this compound has been shown to decrease myocardial apoptosis by modulating apoptotic pathways, evidenced by reduced expression of cleaved caspase-3 and increased levels of Bcl-2 in septic mice .

- Anti-inflammatory Effects: The compound reduces inflammation markers such as IL-1β, IL-6, and TNF-α in cardiac tissues, contributing to improved cardiac function during septic conditions .

Case Study: Septic Mice

- Experimental Design: Mice subjected to lipopolysaccharide (LPS) treatment were administered this compound.

- Results Summary:

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanisms of Action:

- Inhibition of Biofilm Formation: Studies have shown that this compound can effectively inhibit both planktonic growth and biofilm formation of MRSA strains. This is crucial given the challenges posed by antibiotic-resistant bacteria .

Case Study: MRSA Inhibition

- Experimental Design: In vitro assays were conducted to evaluate the effectiveness of this compound against MRSA.

- Results Summary:

Comparative Data Table

作用機序

ネオガンボージ酸は、主に癌細胞におけるアポトーシス誘導を通じてその効果を発揮します。Fas/FasL経路を活性化し、アポトーシス過程に不可欠なカスパーゼの活性化を導きます。 さらに、ネオガンボージ酸はAktシグナル伝達経路を阻害し、ミトコンドリアの酸化ストレスと細胞死を引き起こします . この化合物は、細菌細胞壁形成に不可欠な酵素であるウンデカププレニル二リン酸シンターゼも標的とするため、抗菌作用を示します .

類似化合物:

ガンボージ酸: ガルシニア属に見られる別のポリプレニル化キサントンであり、抗癌作用で知られています.

マンゴスチン: 強力な抗酸化作用と抗癌作用を持つキサントン誘導体です。

独自性: ネオガンボージ酸は、抗癌作用と抗菌作用の両方を兼ね備えていることが特徴です。 複数の経路を通じてアポトーシスを誘導する能力と、幅広い癌細胞株に対する有効性により、さらなる研究開発のための有望な候補となっています .

類似化合物との比較

Gambogic Acid: Another polyprenylated xanthone found in Garcinia species, known for its anticancer properties.

Mangostin: A xanthone derivative with potent antioxidant and anticancer activities.

Uniqueness: Neo-gambogic acid is unique due to its dual anticancer and antibacterial properties. Its ability to induce apoptosis through multiple pathways and its effectiveness against a wide range of cancer cell lines make it a promising candidate for further research and development .

生物活性

Neogambogic acid (NGA), a derivative of gambogic acid, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is derived from the resin of the Garcinia species, traditionally used in Chinese medicine. It exhibits a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antibacterial activities. Its structure allows it to interact with various biological targets, making it a compound of interest for therapeutic applications.

This compound exerts its biological effects through several mechanisms:

- Induction of Apoptosis : NGA has been shown to activate apoptotic pathways in cancer cells. It increases the expression of pro-apoptotic proteins such as Bax and decreases anti-apoptotic proteins like Bcl-2, leading to cell death in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .

- Inhibition of Tumor Growth : Studies indicate that NGA inhibits tumor growth by downregulating critical growth factors such as Vascular Endothelial Growth Factor (VEGF) and inhibiting signaling pathways like NF-κB and MAPK . This inhibition leads to reduced proliferation and increased apoptosis in malignant cells.

- Antimicrobial Activity : Recent research highlights NGA's ability to inhibit bacterial growth by targeting undecaprenyl diphosphate synthase (UPPS), an essential enzyme for bacterial cell wall synthesis. It has demonstrated efficacy against antibiotic-resistant strains such as MRSA .

Case Studies

-

Cancer Therapeutics :

- In a study involving human breast cancer cells (MCF-7), NGA induced apoptosis via the activation of caspases and modulation of key signaling pathways. The treatment resulted in significant reductions in cell viability at concentrations as low as 1 µM .

- Another study reported that NGA effectively inhibited the proliferation of pancreatic adenocarcinoma cells, showcasing its potential in treating aggressive cancers .

- Antibacterial Effects :

Data Tables

| Biological Activity | Mechanism | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Induction of Apoptosis | Upregulation of Bax; Downregulation of Bcl-2 | MCF-7, HepG2 | 1 µM (MCF-7) |

| Tumor Growth Inhibition | Inhibition of VEGF; NF-κB signaling | Pancreatic adenocarcinoma | Not specified |

| Antibacterial Activity | Inhibition of UPPS | E. faecalis, MRSA | Not specified |

特性

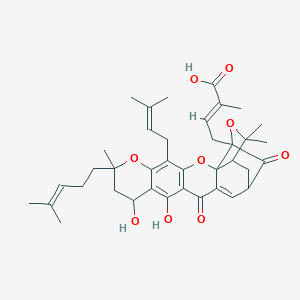

IUPAC Name |

(E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDWFKHVHHINGR-FYJGNVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93772-31-7 | |

| Record name | Neo-gambogic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093772317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。